Trimethoprim sulfate

概要

説明

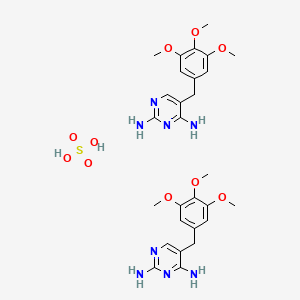

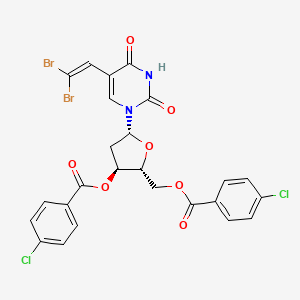

トリメトプリム硫酸塩は、主に細菌感染症の治療に使用される合成抗菌剤です。 それはピリミジンの誘導体であり、細菌のジヒドロ葉酸レダクターゼを阻害することによって作用します。ジヒドロ葉酸レダクターゼは、細菌のDNAおよびRNA合成に不可欠なテトラヒドロ葉酸の合成に関与する酵素です 。 この化合物は、しばしばスルファメトキサゾールと組み合わせて使用され、抗菌効果を高めます .

作用機序

トリメトプリム硫酸塩は、細菌の酵素ジヒドロ葉酸レダクターゼを選択的に阻害することで抗菌効果を発揮します。この阻害は、ジヒドロ葉酸からテトラヒドロ葉酸への変換を防ぎます。テトラヒドロ葉酸は、細菌のDNA、RNA、タンパク質の合成における重要なステップです。 テトラヒドロ葉酸の欠乏は、細菌の増殖の停止につながり、最終的に細菌の細胞死につながります .

生化学分析

Biochemical Properties

Trimethoprim sulfate plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of thymidine, purines, and certain amino acids . By inhibiting this enzyme, this compound prevents the formation of tetrahydrofolic acid, thereby disrupting the synthesis of bacterial DNA and RNA . The interaction between this compound and dihydrofolate reductase is highly specific, and the compound binds to the enzyme with high affinity, leading to competitive inhibition .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting folate metabolism. This inhibition leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cell growth and division . In bacterial cells, this results in the inhibition of DNA replication and cell division, ultimately leading to cell death . This compound also affects cellular processes such as cell signaling pathways and gene expression by disrupting the synthesis of key biomolecules . Additionally, it can influence cellular metabolism by altering the availability of folate-dependent cofactors .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of dihydrofolate reductase. By binding to the active site of the enzyme, this compound prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the thymidine synthesis pathway, leading to a decrease in the production of DNA and RNA . The binding interaction between this compound and dihydrofolate reductase is characterized by high specificity and affinity, resulting in effective enzyme inhibition . Additionally, this compound can induce changes in gene expression by altering the availability of folate-dependent cofactors required for transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and treats infections . At higher doses, it can cause toxic effects, including hematological abnormalities and organ toxicity . In animal studies, this compound has been shown to induce dose-dependent effects on the gut microbiota, with higher doses leading to more significant alterations in microbial composition . Additionally, threshold effects have been observed, where low doses of this compound may not produce significant antibacterial activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. It undergoes oxidative metabolism to form several metabolites, including demethylated and hydroxylated products . The primary enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, which catalyze the oxidation of the compound . The metabolites of this compound are excreted primarily through the kidneys . The inhibition of dihydrofolate reductase by this compound also affects metabolic flux by reducing the availability of tetrahydrofolic acid, which is required for the synthesis of nucleotides and amino acids .

Transport and Distribution

This compound is well absorbed orally and is distributed widely throughout the body . It penetrates tissues and body fluids, including cerebrospinal fluid, and is concentrated in prostatic tissue . The transport of this compound within cells involves passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s distribution is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity and function can be influenced by the availability of folate-dependent cofactors and the presence of other cellular components involved in folate metabolism . The inhibition of dihydrofolate reductase by this compound leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cellular processes .

準備方法

合成経路および反応条件

トリメトプリム硫酸塩は、塩基性条件下で3,4,5-トリメトキシベンジルクロリドを2,4-ジアミノピリミジンと反応させる多段階プロセスによって合成することができます。この反応は、通常、ジメチルホルムアミドなどの溶媒と水酸化ナトリウムなどの塩基を使用します。 生成物は、その後再結晶によって精製されます .

工業的生産方法

工業的な設定では、トリメトプリム硫酸塩の生産には、一貫性と純度を確保するために自動反応器を使用した大規模な化学合成が関与します。このプロセスには、医薬品基準を満たすための厳格な品質管理対策が含まれます。 最終生成物は、多くの場合、医薬品として錠剤または液体懸濁液に製剤化されます .

化学反応の分析

反応の種類

トリメトプリム硫酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな代謝物を形成することがあります。

還元: 還元反応は、その官能基を変え、その抗菌特性に影響を与える可能性があります。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムを酸化剤として使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは一般的な還元剤です。

形成された主要な生成物

これらの反応から形成される主要な生成物には、さまざまな代謝物や誘導体が含まれており、それらの薬理学的特性を研究することができます .

科学研究の用途

トリメトプリム硫酸塩は、幅広い科学研究用途があります。

化学: 抗菌剤のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 研究者は、それを用いて細菌の耐性メカニズムと細胞プロセスにおけるジヒドロ葉酸レダクターゼの役割を調査しています。

医学: 尿路感染症、呼吸器感染症、胃腸感染症の治療におけるその有効性を広く研究されています。

科学的研究の応用

Trimethoprim sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of antibacterial agents.

Biology: Researchers use it to investigate bacterial resistance mechanisms and the role of dihydrofolate reductase in cellular processes.

Medicine: It is extensively studied for its efficacy in treating urinary tract infections, respiratory infections, and gastrointestinal infections.

Industry: This compound is used in the development of new antibacterial formulations and in the study of drug interactions

類似化合物との比較

類似化合物

スルファメトキサゾール: トリメトプリム硫酸塩と組み合わせて、相乗効果を得るために使用されます。

ニトロフラントイン: 尿路感染症に使用される別の抗菌剤です。

シプロフロキサシン: さまざまな細菌感染症に使用される広域スペクトル抗生物質

独自性

トリメトプリム硫酸塩は、ジヒドロ葉酸レダクターゼの選択的阻害においてユニークであり、幅広い細菌種に対して非常に効果的です。 スルファメトキサゾールとの組み合わせにより、抗菌スペクトルが向上し、細菌の耐性発生の可能性が低下します .

特性

CAS番号 |

56585-33-2 |

|---|---|

分子式 |

C14H20N4O7S |

分子量 |

388.40 g/mol |

IUPAC名 |

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |

InChIキー |

GSKPSSNZVPYRCH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

| 56585-33-2 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/new.no-structure.jpg)

![Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)